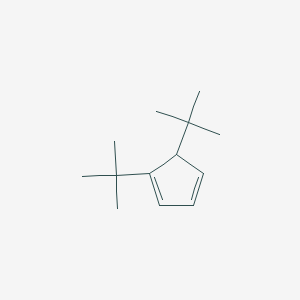
1,3-Cyclopentadiene, 1,5-bis(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Cyclopentadiene, 1,5-bis(1,1-dimethylethyl)- is an organic compound with the molecular formula C13H22 and a molecular weight of 178.3138 g/mol This compound is a derivative of cyclopentadiene, where two tert-butyl groups are attached to the 1 and 5 positions of the cyclopentadiene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 1,5-bis(1,1-dimethylethyl)- typically involves the alkylation of cyclopentadiene with tert-butyl halides under specific reaction conditions. One common method is the Friedel-Crafts alkylation, where cyclopentadiene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,3-Cyclopentadiene, 1,5-bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the tert-butyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
1,3-Cyclopentadiene, 1,5-bis(1,1-dimethylethyl)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,3-Cyclopentadiene, 1,5-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. It can also participate in various chemical reactions, altering the structure and function of other molecules. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
1,3-Cyclopentadiene, 5-(1,1-dimethylethyl)-: A similar compound with one tert-butyl group attached to the cyclopentadiene ring.
1,3-Cyclopentadiene, 2-(1,1-dimethylethyl)-5-(1-methylethyl)-: Another derivative with different substituents on the cyclopentadiene ring.
Uniqueness
1,3-Cyclopentadiene, 1,5-bis(1,1-dimethylethyl)- is unique due to the presence of two tert-butyl groups at the 1 and 5 positions, which significantly influence its chemical properties and reactivity
特性
CAS番号 |
156489-17-7 |
|---|---|
分子式 |
C13H22 |
分子量 |
178.31 g/mol |
IUPAC名 |
1,5-ditert-butylcyclopenta-1,3-diene |
InChI |
InChI=1S/C13H22/c1-12(2,3)10-8-7-9-11(10)13(4,5)6/h7-10H,1-6H3 |
InChIキー |
FTQABFCJEPVEDW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1C=CC=C1C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


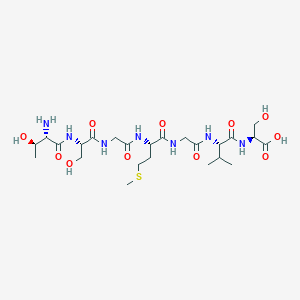
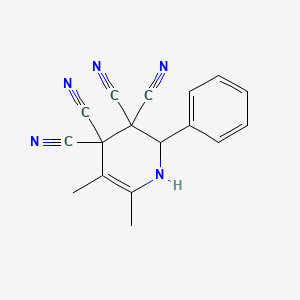
![2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-](/img/structure/B14262383.png)
![5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14262386.png)
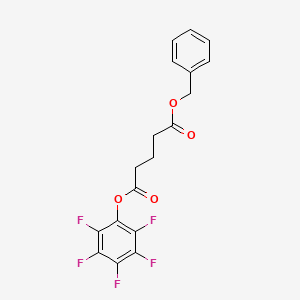
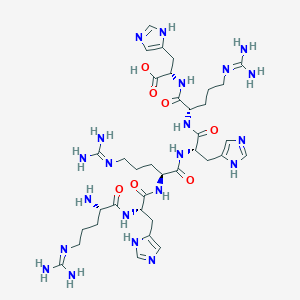
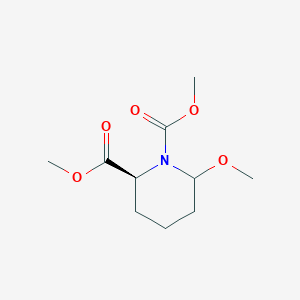
![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
![2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine](/img/structure/B14262419.png)
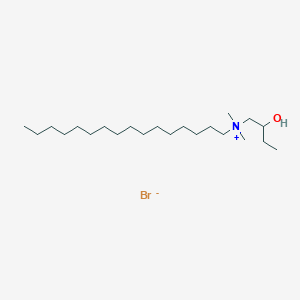
![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
![2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol](/img/structure/B14262444.png)
![1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]-](/img/structure/B14262449.png)

